3-(3-Acetylphenyl)benzonitrile
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Overview
Description
Synthesis Analysis
The electrochemical cyanomethylation of benzophenone in acetonitrile is an innovative method that could potentially be applied to the synthesis of 3-(3-Acetylphenyl)benzonitrile. The process involves the generation of a benzophenone radical-anion, which acts as a strong base to abstract a proton from the solvent, resulting in a nucleophile that can easily yield cyanomethylated products. In the study, this method was used to produce 3-phenylcinnamonitrile with a high yield of 55% for 50% of the theoretical circulated charge . This suggests that a similar approach could be adapted for synthesizing 3-(3-Acetylphenyl)benzonitrile by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 3-(3-Acetylphenyl)benzonitrile can be inferred to some extent from the related structures discussed in the papers. For instance, the molecular adduct discussed in the second paper involves extensive intermolecular hydrogen bonding interactions, which could also be a feature in the crystal structure of 3-(3-Acetylphenyl)benzonitrile . The crystallographic analysis and NMR spectroscopic techniques used in this study could be applied to determine the precise molecular structure of 3-(3-Acetylphenyl)benzonitrile.
Chemical Reactions Analysis
The third paper discusses a [3 + 3]-benzannulation process for the synthesis of CF3-functionalized fully substituted benzonitriles . This method features high chemoselectivity and atom-economy, which could be relevant for the synthesis of 3-(3-Acetylphenyl)benzonitrile. The Rauhut-Currier reaction initiated benzannulation could potentially be used to introduce the acetyl group into the benzonitrile framework, although the specific details would depend on the reactivity of the starting materials and the conditions employed.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of 3-(3-Acetylphenyl)benzonitrile, they do provide information on related compounds that could be extrapolated. For example, the thermal, mechanical, and dielectric properties of the molecular adduct crystal discussed in the second paper could provide a baseline for understanding the behavior of 3-(3-Acetylphenyl)benzonitrile under similar conditions . The electrochemical synthesis method described in the first paper also implies that 3-(3-Acetylphenyl)benzonitrile could have interesting electrochemical properties that merit further investigation .
Scientific Research Applications
- Summary of Application: The compound is used in the green synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
- Methods of Application: The ionic liquid [HSO 3 - b -Py]·HSO 4 is used as a co-solvent, catalyst, and phase separation agent. The molar ratio of benzaldehyde to (NH 2 OH) 2 · [HSO 3 - b -Py]·HSO 4 is 1:1.5, and the volume ratio of paraxylene to [HSO 3 - b -Py]·HSO 4 is 2:1 .
- Results or Outcomes: The benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours . The ionic liquid could be recovered easily by phase separation and recycled directly after the reaction .
Safety And Hazards
properties
IUPAC Name |
3-(3-acetylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCNSNUNWCEGPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400584 |
Source
|
Record name | 3-(3-acetylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Acetylphenyl)benzonitrile | |
CAS RN |
893734-99-1 |
Source
|
Record name | 3-(3-acetylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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